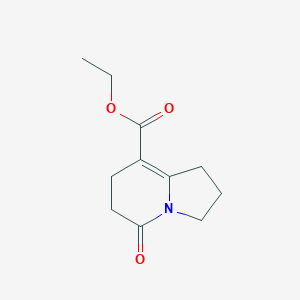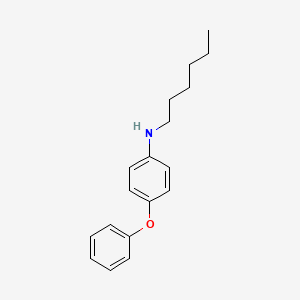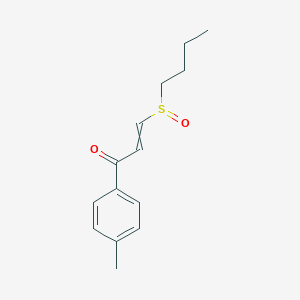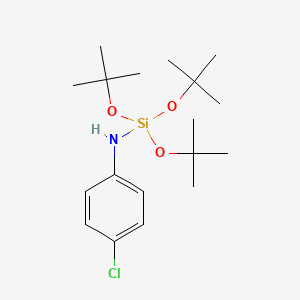![molecular formula C21H20N4 B14472359 Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- CAS No. 70599-89-2](/img/structure/B14472359.png)
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- involves its interaction with molecular targets through the diazene group. This group can undergo reversible isomerization between trans and cis forms, affecting the compound’s binding affinity and activity. The molecular pathways involved may include interactions with enzymes, receptors, and nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Azobenzene: Another azo compound with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of a methyl group, leading to different chemical properties.
4-Nitroazobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other azo compounds.
Propriétés
Numéro CAS |
70599-89-2 |
|---|---|
Formule moléculaire |
C21H20N4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C21H20N4/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23-20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
Clé InChI |
PZISOKZWPDKAKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



stannane](/img/structure/B14472292.png)
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)

![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)


![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)


![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
